molecular formula C25H28N2O4 B388281 Cyclohexylmethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cyclohexylmethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B388281
M. Wt: 420.5g/mol
InChI Key: RRIQTFUYTZJKQQ-UHFFFAOYSA-N
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Description

Cyclohexylmethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a cyclohexylmethyl group, a phenoxyphenyl group, and a tetrahydropyrimidinecarboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexylmethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyrimidinecarboxylate structure, followed by the introduction of the cyclohexylmethyl and phenoxyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Cyclohexylmethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexylmethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexylmethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5g/mol

IUPAC Name

cyclohexylmethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C25H28N2O4/c1-17-22(24(28)30-16-18-9-4-2-5-10-18)23(27-25(29)26-17)19-11-8-14-21(15-19)31-20-12-6-3-7-13-20/h3,6-8,11-15,18,23H,2,4-5,9-10,16H2,1H3,(H2,26,27,29)

InChI Key

RRIQTFUYTZJKQQ-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OCC4CCCCC4

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OCC4CCCCC4

Origin of Product

United States

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